molecular formula C21H19FN2O B3930927 6-fluoro-2-methyl-N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide

6-fluoro-2-methyl-N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No. B3930927
M. Wt: 334.4 g/mol
InChI Key: APWZCEYXDBGMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-2-methyl-N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as FNQ-12, is a small molecule compound that has been of great interest to the scientific community due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide involves its ability to target and inhibit specific enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This results in the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of NF-κB, a protein that is involved in the regulation of inflammation and immune response. This leads to the suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and prevent neuronal cell death. This compound has also been found to have anti-angiogenic properties, which can prevent the growth of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

6-fluoro-2-methyl-N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized in high purity and yield. It has also been found to have low toxicity, which makes it a safe compound to use in experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

For the study of 6-fluoro-2-methyl-N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide include further investigation of its anti-cancer and neuroprotective effects, as well as the development of more water-soluble derivatives.

Scientific Research Applications

6-fluoro-2-methyl-N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects and can prevent neuronal cell death.

properties

IUPAC Name

6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O/c1-14-9-10-16-13-17(22)11-12-20(16)24(14)21(25)23-19-8-4-6-15-5-2-3-7-18(15)19/h2-8,11-14H,9-10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWZCEYXDBGMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)NC3=CC=CC4=CC=CC=C43)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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